1-Bromo-2-(bromomethyl)-3-nitrobenzene
Overview
Description
1-Bromo-2-(bromomethyl)-3-nitrobenzene is a useful research compound. Its molecular formula is C7H5Br2NO2 and its molecular weight is 294.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Analysis
- A study by Mroz et al. (2020) explored the anisotropic displacement parameters for isomorphous compounds including 1-bromo-2-(bromomethyl)-3-nitrobenzene, using first principles and X-ray diffraction experiments. This research contributes to understanding the structural properties of such compounds (Mroz, Wang, Englert, & Dronskowski, 2020).
Synthesis Applications
- Banwell et al. (2004) demonstrated the synthesis of various compounds such as quinolines and phenanthridines using palladium[0]-mediated Ullmann cross-coupling, which includes 1-bromo-2-nitrobenzene derivatives as key intermediates. This methodology has implications for the synthesis of complex organic structures (Banwell, Lupton, Ma, Renner, & Sydnes, 2004).
Analytical Methods
- Raman et al. (2017) developed sensitive methods for the determination of potentially genotoxic impurities, including 1-(bromomethyl)-4-nitrobenzene, in pharmaceutical compounds using techniques like GC–MS and LC–MS. This research is crucial for ensuring the safety and purity of pharmaceutical products (Raman, Prasad, Reddy, & Ramakrishna, 2017).
Reaction Mechanisms
- Gold, Miri, and Robinson (1980) investigated the reaction of bromo-nitrobenzenes with sodium borohydride in solutions, shedding light on the mechanisms of nucleophilic aromatic substitution. This study provides insights into fundamental organic reaction processes (Gold, Miri, & Robinson, 1980).
Photoreactivity Studies
- Research by Compton and Dryfe (1994) on the photoelectrochemical reduction of p-bromo-nitrobenzene, related to this compound, helps understand the electrochemical behaviors and photoreactivity of such compounds, which is significant for developing photoresponsive materials (Compton & Dryfe, 1994).
Solar Cell Applications
- Fu et al. (2015) introduced 1-Bromo-4-Nitrobenzene in the active layer of polymer solar cells (PSCs), resulting in significant improvement in device performance. This research underscores the potential of such compounds in enhancing the efficiency of solar energy technologies (Fu, Wang, Cai, Shi, Zongli, Li, Li, Zhang, & Yang, 2015).
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBTXEUYUWGIMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567715 | |
Record name | 1-Bromo-2-(bromomethyl)-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58579-54-7 | |
Record name | 1-Bromo-2-(bromomethyl)-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58579-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-(bromomethyl)-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-(bromomethyl)-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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